4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid
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Overview
Description
4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid is an organic compound with the molecular formula C9H10ClNO4S It is known for its unique chemical structure, which includes a chloro group, a dimethylamino group, and a sulfamoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid typically involves multiple steps One common method starts with the chlorination of benzoic acid to introduce the chloro groupThe final step involves the addition of the dimethylamino group using dimethylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Hydroxyl or amino-substituted benzoic acids.
Scientific Research Applications
4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-sulfamoylbenzoic acid: Similar structure but lacks the dimethylamino group.
4-Chloro-3-aminosulfonylbenzoic acid: Contains an aminosulfonyl group instead of a sulfamoyl group.
Uniqueness
4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
60376-72-9 |
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Molecular Formula |
C10H11ClN2O4S |
Molecular Weight |
290.72 g/mol |
IUPAC Name |
4-chloro-3-(dimethylaminomethylideneamino)sulfonylbenzoic acid |
InChI |
InChI=1S/C10H11ClN2O4S/c1-13(2)6-12-18(16,17)9-5-7(10(14)15)3-4-8(9)11/h3-6H,1-2H3,(H,14,15) |
InChI Key |
UNBFTTUFKXTLKP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
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